

Omipalisib Torsade de Pointes arrhythmia monitoring

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Omipalisib

CAS No.: 1086062-66-9

Cat. No.: S548408

[Get Quote](#)

Omipalisib & TdP: Core Risk Mechanisms

Omipalisib (GSK2126458), a dual PI3K/mTOR inhibitor, is investigated for cancer and idiopathic pulmonary fibrosis but carries a risk of prolonging cardiac repolarization, which can lead to Torsade de Pointes (TdP) [1] [2] [3].

- **Primary Cellular Mechanism:** **Omipalisib** inhibits the PI3K signaling pathway in cardiac cells, which regulates key ion channels for repolarization. Chronic treatment in canine models significantly **reduced the slow delayed rectifier potassium current (IKs)** [1] [3]. This reduction in repolarizing current leads to:
 - **Prolonged Action Potential Duration** in ventricular cardiomyocytes [1] [3]
 - **Prolonged QT interval** on the electrocardiogram (ECG), the primary indicator of increased TdP risk [1] [3]
- **Arrhythmic Outcome:** In the sensitive atrioventricular (AV) block dog model, chronic **omipalisib** treatment induced single ectopic beats in 30% of dogs, which progressed to multiple ectopic beats and TdP in 20% of animals [1] [3].

The diagram below illustrates this risk pathway.

Quantitative Proarrhythmic Data from Preclinical Models

The following table summarizes key quantitative findings from the AV block dog study, which investigated the proarrhythmic potential of **omipalisib** under standardized conditions (including anesthesia, bradycardia, and a dofetilide challenge) [1] [3].

Parameter	Baseline (Pre-Omipalisib)	After Omipalisib (1 mg/kg twice daily)	Notes / Experimental Context
QT Interval	490 ± 37 ms	607 ± 48 ms	Measured after a dofetilide challenge, which exacerbates QT prolongation [1].

| **Arrhythmia Incidence** | - | 30% (single ectopic beats) 20% (TdP) | Observed in a model predisposed to arrhythmia; "multiple ectopic beats" preceded TdP [1]. | **IKs Current Density** | - | Significantly diminished | Measured in isolated ventricular cardiomyocytes from treated dogs [1] [3]. |

Detailed Experimental Protocol for Proarrhythmicity Assessment

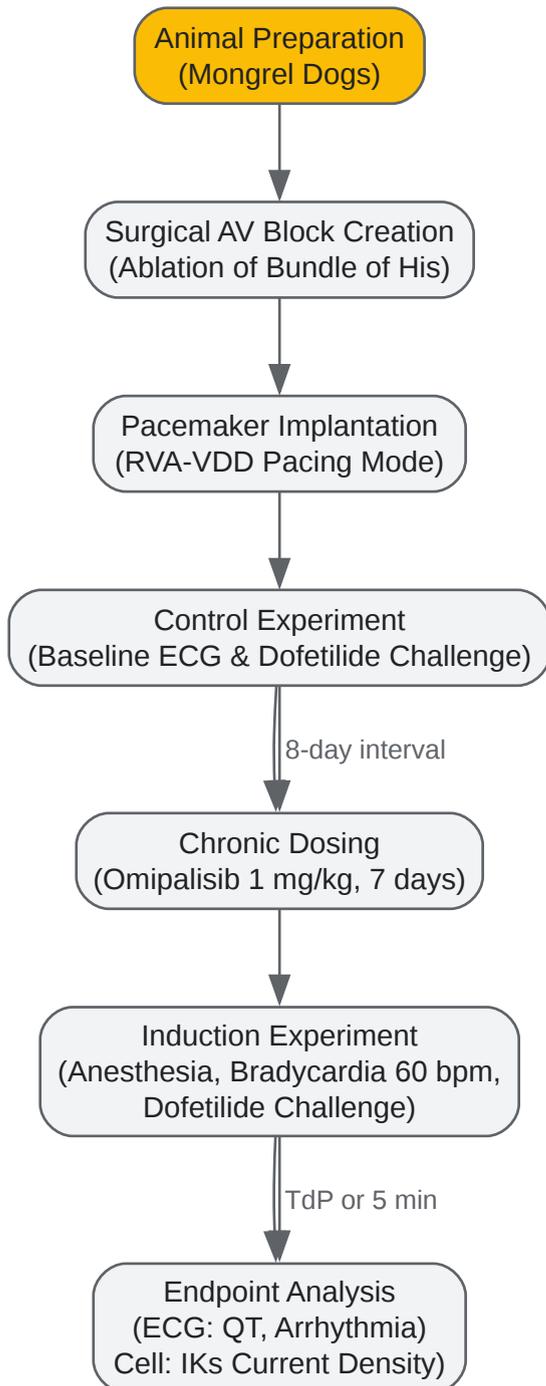
The methodology below is adapted from the published in vivo study on **omipalisib**, which provides a robust model for assessing proarrhythmic risk [1] [3].

Animal Model: Purpose-bred Mongrel dogs. **Key Surgical & Pacing Protocol:**

- **AV Block Induction:** Complete AV block is created via radiofrequency ablation of the bundle of His [1] [3].
- **Pacing (RVA-VDD mode):** A pacemaker is implanted. The right ventricular apex is paced in a mode that senses native atrial activity to maintain a physiological heart rate, thereby preventing bradycardia-induced remodeling for the study duration (15 ± 1 days) [1] [3].
- **Drug Treatment:** Dogs are administered **omipalisib** (1 mg/kg) orally via powder-filled capsules once or twice daily for 7 days. Twice-daily dosing achieved higher, more sustained plasma levels [1] [3].
- **Proarrhythmic Challenge (Induction Experiment):** Conducted under general anesthesia and standardized conditions:
 - **Bradycardia:** Continuous ventricular pacing at a low rate (60 bpm, VVI 60).
 - **IKr Blockade:** Intravenous infusion of the potent IKr blocker **dofetilide** (25 µg/kg) for 5 minutes or until the first TdP arrhythmia occurs [1] [3].

- **Data Collection:** Continuous ECG is monitored to assess QT interval prolongation and the incidence of ectopic beats or TdP. Ventricular cardiomyocytes are isolated for patch-clamp analysis of ion current densities (e.g., IKs) [1] [3].

The workflow for this protocol is illustrated below.



[Click to download full resolution via product page](#)

FAQs & Troubleshooting for Researchers

Q1: What are the critical ECG features to monitor before TdP occurs?

- **A:** Monitor the **corrected QT interval (QTc)** continuously. A QTc >500 ms is associated with a 2-3 fold higher risk for TdP [4] [5]. Also, watch for specific morphological changes and patterns [4]:
 - **T-U Wave Distortion:** Flattening, bifid T waves, or prominent U waves fused with T waves.
 - **Short-Long-Short Sequence:** A short-coupled PVC, followed by a compensatory pause, then another PVC falling on the distorted T wave of the paused beat.
 - **Macroscopic T-Wave Alternans:** A beat-to-beat alternation in T-wave amplitude, which is a rare but ominous sign [4].

Q2: How should researchers manage a prolonged QT interval or premonitory signs in a study?

- **A:** Follow an immediate risk mitigation protocol [4] [5] [6]:
 - **Discontinue the culprit drug (omipalisib)** and any other QT-prolonging agents.
 - **Correct electrolyte imbalances** aggressively. Maintain serum **potassium >4.5 mmol/L** and **magnesium >2.0 mmol/L**.
 - **Avoid bradycardia.** If heart rate is low, consider pharmacological intervention (e.g., isoproterenol, but note it is contraindicated in congenital LQTS) or cardiac pacing to increase heart rate, which can shorten the QT interval [5] [6].

Q3: Are human clinical data available on omipalisib's cardiac effects?

- **A:** Yes, but the data is limited and comes from early-phase trials. A phase I study in idiopathic pulmonary fibrosis (IPF) subjects reported a clinically insignificant reduction in heart rate but did not flag cardiac arrhythmias as adverse events [2] [3]. It is crucial to note that this differs from the preclinical findings, which used a model highly sensitized to detect proarrhythmia. This underscores the importance of rigorous, proactive cardiac monitoring in clinical settings, even if initial data appears reassuring.

Q4: What is the first-line emergency treatment for Torsade de Pointes?

- **A:** The acute management steps are [5] [6]:
 - **Hemodynamically Unstable (Pulseless):** Immediate **defibrillation**.
 - **Pharmacological First-Line:** Intravenous **magnesium sulfate** (2 g slow IV push), even if serum magnesium is normal.
 - **Adjunct Therapies:** Correction of hypokalemia and, if episodes recur, **overdrive pacing** or isoproterenol to increase heart rate.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. PI3K/mTOR inhibitor omipalisib prolongs cardiac ... [pmc.ncbi.nlm.nih.gov]
2. A randomised, placebo-controlled study of omipalisib (PI3K ... [publications.ersnet.org]
3. Frontiers | PI3K/mTOR inhibitor omipalisib prolongs cardiac... [frontiersin.org]
4. Prevention of Torsade in Hospital Settings: A Scientific... de Pointes [pmc.ncbi.nlm.nih.gov]
5. Torsade de Pointes - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
6. - Wikipedia Torsades de pointes [en.wikipedia.org]

To cite this document: Smolecule. [Omipalisib Torsade de Pointes arrhythmia monitoring]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548408#omipalisib-torsade-de-pointes-arrhythmia-monitoring>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com